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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanine5.5 (Cy5.5)

TEA, a near-infrared (NIR) fluorescent dye, in the development of diagnostic assays. This

document includes detailed protocols for labeling biomolecules, as well as its application in key

immunoassay formats. Quantitative data is summarized for easy comparison, and signaling

pathways and experimental workflows are visualized to facilitate understanding and

experimental design.

Introduction to Cy5.5 TEA
Cyanine5.5 (Cy5.5) is a fluorescent dye that belongs to the cyanine family, known for its high

molar extinction coefficient and good fluorescence quantum yield. It is characterized by

excitation and emission maxima in the near-infrared spectrum, typically around 675 nm and

694 nm, respectively.[1] This spectral profile is highly advantageous for diagnostic assays as it

minimizes background fluorescence from biological samples, leading to an improved signal-to-

noise ratio.[2][3]

The "TEA" designation in Cy5.5 TEA refers to the use of triethylammonium as a counter-ion in

the formulation of the dye, particularly the succinimidyl ester (SE) or N-hydroxysuccinimide

(NHS) ester reactive forms.[4][5] Triethylamine can help to reduce dye aggregation and

enhance luminescence, which can be beneficial for the performance of the dye in labeling

reactions and subsequent assays.
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Key Features and Applications
The properties of Cy5.5 make it a versatile tool for a variety of diagnostic applications,

including:

Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow

Immunoassays (LFIA).

Immunohistochemistry (IHC): For the visualization of target antigens in tissue sections.

Flow Cytometry: For the detection and analysis of cell populations.

In Vivo Imaging: Due to the deep tissue penetration of near-infrared light.

Quantitative Data
The selection of a fluorophore is a critical step in assay development. The following table

summarizes the key quantitative properties of Cy5.5 and provides a comparison with other

commonly used fluorescent dyes.

Property Cy5.5 Alexa Fluor 647 IRDye 800CW

Excitation Maximum

(nm)
~675 ~650 ~774

Emission Maximum

(nm)
~694 ~665 ~789

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~250,000 ~270,000 ~260,000

Quantum Yield ~0.20 ~0.33 ~0.12

Tumor-to-Background

Ratio (in vivo, EGF

conjugate)

Lower than IRDye

800CW
Not reported Higher than Cy5.5

Note: The performance of fluorescent dyes can be influenced by the specific conjugation

chemistry, degree of labeling, and the assay environment.
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Experimental Protocols
Antibody Labeling with Cy5.5 NHS Ester
This protocol describes the covalent labeling of an antibody with Cy5.5 N-hydroxysuccinimide

(NHS) ester. The NHS ester reacts with primary amines on the antibody to form a stable amide

bond.

Materials:

Purified antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS)

Cy5.5 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5)

Quenching Reagent (1 M Tris-HCl, pH 8.0)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a

buffer exchange.

Dye Preparation: Dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL

immediately before use.

Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 with the Reaction Buffer.

Add the dissolved Cy5.5 NHS ester to the antibody solution at a molar ratio of 10:1 to 20:1

(dye:antibody).

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Quenching: Add the Quenching Reagent to stop the reaction.
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Purification: Separate the labeled antibody from the unreacted dye using a purification

column.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at

280 nm (for the antibody) and ~675 nm (for Cy5.5). An optimal DOL is typically between 2

and 7.

Preparation

Labeling Reaction Purification & Characterization

Purified Antibody
in Amine-Free Buffer

Mix Antibody and Dye
(pH 8.5-9.0)

Cy5.5 NHS Ester
in DMSO

Incubate 1 hr at RT
(in dark)

Quench Reaction
(e.g., Tris-HCl)

Purify Conjugate
(Size-Exclusion Chromatography)

Characterize DOL
(Spectrophotometry) Cy5.5-Labeled Antibody

Click to download full resolution via product page

Workflow for labeling antibodies with Cy5.5 NHS ester.

Fluorescent ELISA with Cy5.5-labeled Antibody
This protocol outlines a direct sandwich ELISA using a Cy5.5-labeled detection antibody.

Materials:

Capture antibody-coated 96-well plate

Blocking buffer (e.g., 1% BSA in PBS)

Sample containing the target antigen

Cy5.5-labeled detection antibody

Wash buffer (e.g., PBS with 0.05% Tween-20)

Fluorescence microplate reader
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Procedure:

Blocking: Block the coated plate with blocking buffer for 1-2 hours at room temperature.

Washing: Wash the plate 3 times with wash buffer.

Sample Incubation: Add the sample to the wells and incubate for 2 hours at room

temperature.

Washing: Wash the plate 3 times with wash buffer.

Detection Antibody Incubation: Add the Cy5.5-labeled detection antibody and incubate for 1

hour at room temperature, protected from light.

Washing: Wash the plate 5 times with wash buffer.

Signal Detection: Read the fluorescence signal using a microplate reader with appropriate

excitation and emission filters for Cy5.5. The limit of detection for a fluorescent ELISA can be

in the low pg/mL range, depending on the assay.

ELISA Procedure

Start with Capture
Antibody Coated Plate Block Plate Wash Add Sample Incubate Wash Add Cy5.5-Labeled

Detection Antibody Incubate (in dark) Wash Read Fluorescence

Click to download full resolution via product page

Workflow for a fluorescent sandwich ELISA using a Cy5.5-labeled antibody.

Lateral Flow Immunoassay (LFIA) with Cy5.5
This protocol provides a general procedure for a sandwich-based LFIA using Cy5.5 as the

fluorescent label.

Materials:
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Backing card

Sample pad

Conjugate pad

Nitrocellulose membrane

Wicking pad

Cy5.5-labeled detection antibody

Capture antibody

Control line antibody

Dispensing equipment

Laminator and cutter

Fluorescent strip reader

Procedure:

Antibody Conjugation: Label the detection antibody with Cy5.5 as described in Protocol 1.

Pad Treatment:

Conjugate Pad: Apply the Cy5.5-labeled antibody to the conjugate pad and dry.

Nitrocellulose Membrane: Stripe the capture antibody (test line) and control line antibody

onto the nitrocellulose membrane and dry.

Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and wicking

pad onto the backing card.

Cutting: Cut the assembled card into individual test strips.

Assay:
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Apply the sample to the sample pad.

The sample will flow along the strip by capillary action.

If the antigen is present, it will bind to the Cy5.5-labeled antibody in the conjugate pad.

This complex will then be captured by the capture antibody at the test line, resulting in a

fluorescent signal.

The excess Cy5.5-labeled antibody will be captured at the control line.

Detection: Read the fluorescent signal at the test and control lines using a fluorescent strip

reader. A higher signal-to-noise ratio can be achieved with fluorescent labels compared to

traditional colorimetric labels.

Immunohistochemistry (IHC) with Cy5.5-labeled
Antibody
This protocol describes the use of a Cy5.5-labeled secondary antibody for the fluorescent

detection of a target antigen in paraffin-embedded tissue sections.

Materials:

Paraffin-embedded tissue sections on slides

Deparaffinization and rehydration solutions (Xylene, Ethanol series)

Antigen retrieval buffer

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody

Cy5.5-labeled secondary antibody

Nuclear counterstain (e.g., DAPI)
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Antifade mounting medium

Fluorescence microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific primary

antibody.

Permeabilization: Incubate the sections with permeabilization buffer.

Blocking: Block non-specific binding sites with blocking buffer.

Primary Antibody Incubation: Incubate with the primary antibody, typically overnight at 4°C.

Washing: Wash the slides with wash buffer.

Secondary Antibody Incubation: Incubate with the Cy5.5-labeled secondary antibody for 1

hour at room temperature, protected from light.

Washing: Wash the slides with wash buffer, protected from light.

Counterstaining: Apply a nuclear counterstain if desired.

Mounting: Mount the slides with an antifade mounting medium.

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the

appropriate filter set for Cy5.5.

Signaling Pathway Visualizations
Cy5.5-labeled probes are valuable tools for studying cellular signaling pathways. Below are

examples of how Cy5.5 can be used to visualize key biological processes.

EGFR Signaling Pathway
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Cy5.5-labeled Epidermal Growth Factor (EGF) can be used to track the binding and

internalization of EGF to its receptor (EGFR), a key pathway in cell proliferation and cancer.

Cy5.5-EGF

EGFR

Binding

Dimerization & Autophosphorylation

PI3K RAS

Akt

Cell Proliferation,
Survival, Growth

RAF

MEK

ERK

 

Cell Membrane

Healthy Cell
(PS on inner leaflet)

Apoptotic Cell
(PS translocated to outer leaflet)

Fluorescence Detection
(Flow Cytometry or Microscopy)

Apoptotic Stimulus

Induces Apoptosis

Cy5.5-Annexin V

Binds to exposed PS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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